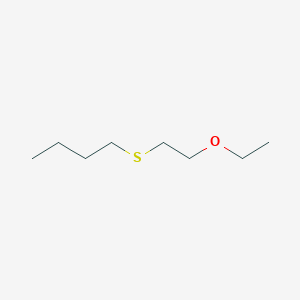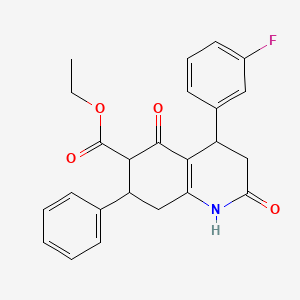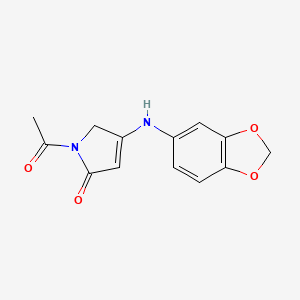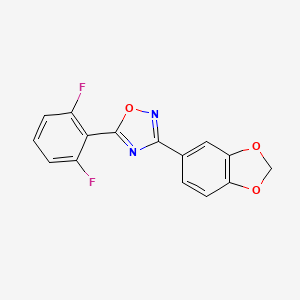![molecular formula C23H20FN3O5S B11059631 2-fluoro-5-(morpholin-4-ylsulfonyl)-N-[4-(pyridin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B11059631.png)
2-fluoro-5-(morpholin-4-ylsulfonyl)-N-[4-(pyridin-4-ylcarbonyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-(morpholine-4-sulfonyl)-N-[4-(pyridine-4-carbonyl)phenyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorine atom, a morpholine-4-sulfonyl group, and a pyridine-4-carbonyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(morpholine-4-sulfonyl)-N-[4-(pyridine-4-carbonyl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Benzamide Core: This step involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide core.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Morpholine-4-Sulfonyl Group: This step involves the reaction of morpholine with a sulfonyl chloride to form the morpholine-4-sulfonyl group, which is then attached to the benzamide core.
Attachment of the Pyridine-4-Carbonyl Group: The pyridine-4-carbonyl group can be introduced through a coupling reaction using reagents such as EDCI and HOBt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(morpholine-4-sulfonyl)-N-[4-(pyridine-4-carbonyl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme inhibition or as a probe in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(morpholine-4-sulfonyl)-N-[4-(pyridine-4-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(morpholine-4-sulfonyl)benzoic acid
- 4-(Pyridine-4-carbonyl)phenylamine
- N-(4-(Pyridine-4-carbonyl)phenyl)benzamide
Uniqueness
2-Fluoro-5-(morpholine-4-sulfonyl)-N-[4-(pyridine-4-carbonyl)phenyl]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H20FN3O5S |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
2-fluoro-5-morpholin-4-ylsulfonyl-N-[4-(pyridine-4-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C23H20FN3O5S/c24-21-6-5-19(33(30,31)27-11-13-32-14-12-27)15-20(21)23(29)26-18-3-1-16(2-4-18)22(28)17-7-9-25-10-8-17/h1-10,15H,11-14H2,(H,26,29) |
InChI Key |
HPUSYWSFFATPFI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=C(C=C3)C(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-ethyl-3-(4-fluorophenyl)-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11059559.png)
![{4-[(2-Hydroxyethyl)amino][1,2,4]triazolo[4,3-a]quinoxalin-8-yl}(phenyl)methanone](/img/structure/B11059563.png)
![4-(1-Phenyl-ethyl)-5-(3,4,5-trimethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B11059573.png)
![5,7-Dimethyl-3-{[(piperidin-1-ylsulfonyl)methyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B11059578.png)
![5,5'-[(4-methylphenyl)methanediyl]bis(4-phenyl-1,3-thiazol-2(3H)-one)](/img/structure/B11059580.png)
![2-[(2-fluorobenzyl)sulfanyl]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11059581.png)

![3-[4-({2-[4-(Dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl}amino)phenyl]-3-ethylpiperidine-2,6-dione](/img/structure/B11059599.png)
![Ethanimidoyl chloride, N-[[[(1-phenylethyl)amino]carbonyl]oxy]-](/img/structure/B11059604.png)

![4-chloro-2-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B11059624.png)


